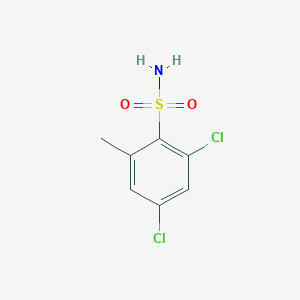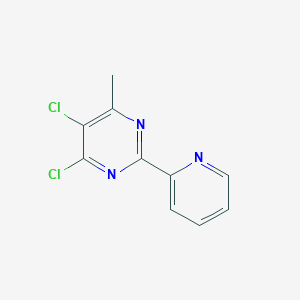
(R)-(+)-1-(2-ナフチル)エチルアミン
概要
説明
®-1-(2-Naphthyl)ethylamine is an organic compound characterized by the presence of a naphthyl group attached to an ethylamine moiety
科学的研究の応用
®-1-(2-Naphthyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Naphthyl)ethylamine can be achieved through several methods. One common approach involves the enantioselective palladium-catalyzed benzylation of azaarylmethyl amine pronucleophiles. This method utilizes palladium catalysts and specific ligands to achieve high enantioselectivity and yield . Another method involves the enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers using copper (II) complexes .
Industrial Production Methods
Industrial production of ®-1-(2-Naphthyl)ethylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-1-(2-Naphthyl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions include naphthyl ketones, aldehydes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of ®-1-(2-Naphthyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-1-(2-Naphthyl)ethylamine: The enantiomer of ®-1-(2-Naphthyl)ethylamine, differing in its stereochemistry.
2-Naphthylamine: A structurally related compound lacking the ethylamine moiety.
1-Naphthylamine: Another related compound with the amine group attached to a different position on the naphthyl ring.
Uniqueness
®-1-(2-Naphthyl)ethylamine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer and other related compounds. This uniqueness makes it valuable in asymmetric synthesis and enantioselective catalysis.
特性
IUPAC Name |
(1R)-1-naphthalen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSYYLCXQKCYQX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365181 | |
| Record name | (1R)-1-(Naphthalen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3906-16-9 | |
| Record name | (1R)-1-(Naphthalen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(2-Naphthyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (R)-1-(2-Naphthyl)ethylamine be synthesized through enzymatic methods?
A1: Yes, (R)-1-(2-Naphthyl)ethylamine can be produced with high enantiomeric excess (ee) through enzymatic kinetic resolution. Research has shown that using Novozym 435 lipase with 4-chlorophenyl valerate as the acyl donor resulted in excellent ee (>99%) at 50% conversion within 8 hours. [] This enzymatic approach provides a sustainable alternative to traditional chemical synthesis.
Q2: How does the structure of (R)-1-(2-Naphthyl)ethylamine influence its ability to induce axial chirality in biphenyl compounds?
A2: The central chirality of (R)-1-(2-Naphthyl)ethylamine has been observed to induce axial chirality in 2,2',6,6'-tetrakis(bromomethyl)biphenyl. [] The reaction leads to the formation of diastereomeric doubly bridged diamines with varying ratios and thermodynamic stability depending on the solvent. This effect is attributed to the steric interactions between the naphthyl group of (R)-1-(2-Naphthyl)ethylamine and the biphenyl moiety during the reaction.
Q3: Has (R)-1-(2-Naphthyl)ethylamine demonstrated potential as a chiral catalyst?
A3: Yes, (R)-1-(2-Naphthyl)ethylamine and its structural analog, (R)-(+)-1-(1-naphthyl)ethylamine, have shown promise as chiral catalysts. [] When employed in the diethylzinc addition to benzaldehyde, these compounds exhibited enantioselectivities up to 92%, highlighting their potential for asymmetric synthesis applications.
Q4: What unique supramolecular structures can be formed using (R)-1-(2-Naphthyl)ethylamine?
A4: Co-grinding (R)-1-(2-Naphthyl)ethylamine with 2-anthracenecarboxylic acid produces a novel supramolecular organic fluorophore. [] This fluorophore exhibits a unique 21-helical columnar structure in the solid state, demonstrating the potential of (R)-1-(2-Naphthyl)ethylamine in crystal engineering and materials science.
Q5: Can (R)-1-(2-Naphthyl)ethylamine be utilized in the development of asymmetric catalytic reactions?
A5: Yes, research has demonstrated the use of (R)-1-(2-Naphthyl)ethylamine as a key component in a phosphoramidite ligand for iridium-catalyzed asymmetric allylic alkylation reactions. [] This approach enabled the diastereo- and enantioselective allylation of cyclic ketone enolates, highlighting the potential of (R)-1-(2-Naphthyl)ethylamine-derived ligands in asymmetric catalysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)





